(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone dihydrochloride
Description
This compound is a heterocyclic organic molecule featuring an azetidine (4-membered nitrogen-containing ring) fused with a 3,4-dihydroisoquinoline moiety and a pyridin-3-yl ketone group. Its dihydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.2ClH/c22-18(15-6-3-8-19-10-15)21-12-17(13-21)20-9-7-14-4-1-2-5-16(14)11-20;;/h1-6,8,10,17H,7,9,11-13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRZJMFUHYDWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CN=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone dihydrochloride typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Heck reactions.
Final Assembly and Purification: The final step involves the coupling of the dihydroisoquinoline and azetidine intermediates with the pyridine moiety, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of azetidine and dihydroisoquinoline systems in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone dihydrochloride is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although specific applications would depend on further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure might impart desirable properties to materials or serve as a building block for other chemical entities.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: azetidine derivatives, pyridine-containing compounds, and dihydroisoquinoline-based molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Azetidine vs. Pyrrolidine Rings: The 4-membered azetidine ring in the target compound introduces higher ring strain compared to 5-membered pyrrolidine analogs (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone). This strain may enhance reactivity or alter binding kinetics in biological systems .
Dihydrochloride Salt : The salt form distinguishes this compound from neutral analogs (e.g., Benzaldehyde propylene glycol acetal), improving water solubility and facilitating in vivo administration .
Biological Activity
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone dihydrochloride , also referred to as VU0404552, exhibits a complex structure that suggests significant biological activity. This article will explore its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Azetidine Ring : A four-membered saturated heterocycle.
- Dihydroisoquinoline Moiety : A bicyclic structure that may influence neuroactivity.
- Pyridinyl Group : Contributes to the compound's interaction with various biological targets.
The molecular formula is , with a molecular weight of approximately 388.91 g/mol. The compound is typically soluble in organic solvents, which is essential for its bioavailability in pharmacological applications.
Research indicates that VU0404552 may interact with multiple biological pathways, particularly those involved in neuroprotection and cancer treatment. The following mechanisms have been identified:
- Calcium Homeostasis Modulation : The compound has been shown to partially deplete intracellular calcium stores, which can influence cell growth and apoptosis pathways .
- Inhibition of Protein Translation : Similar compounds have demonstrated the ability to inhibit translation initiation, potentially leading to antiproliferative effects in cancer cells .
- Neuroprotective Effects : The dihydroisoquinoline component suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of VU0404552:
- Antiproliferative Activity : In vitro studies on similar compounds have shown significant inhibition of cancer cell proliferation through mechanisms involving calcium signaling and translation initiation pathways .
- Neuroprotective Studies : Research on related dihydroisoquinoline derivatives indicates that they may protect neuronal cells from oxidative stress and apoptosis, suggesting that VU0404552 could have analogous effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of VU0404552, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylisoquinoline | Isoquinoline core | Antimicrobial |
| Thiazole-containing derivatives | Thiazole ring | Anticancer |
| Azetidine derivatives | Azetidine ring | Neuroprotective |
This table illustrates how the unique combination of an azetidine ring, isoquinoline structure, and pyridinyl group in VU0404552 may confer distinct pharmacological profiles compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
